Phenylethylisothiocyanate

Description

Overview of Isothiocyanates from Cruciferous Vegetables

Isothiocyanates (ITCs) are biologically active compounds derived from the enzymatic hydrolysis of glucosinolates, which are sulfur-containing secondary metabolites found almost exclusively in cruciferous vegetables of the Brassicaceae family. oregonstate.edufrontiersin.org This family includes commonly consumed vegetables such as broccoli, watercress, cabbage, kale, and cauliflower. foodandnutritionjournal.orgoregonstate.edu The hydrolysis of glucosinolates is catalyzed by the enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells. foodandnutritionjournal.orgwikipedia.org When the plant tissue is damaged through processes like chopping or chewing, myrosinase is released and comes into contact with glucosinolates, initiating the conversion to isothiocyanates. ontosight.aiwur.nl

These compounds are largely responsible for the characteristic pungent aroma and bitter or spicy taste associated with vegetables like mustard and horseradish. foodandnutritionjournal.orgmdpi.com The specific type of isothiocyanate formed depends on the structure of the side chain of its precursor glucosinolate. oregonstate.edufrontiersin.org For example, glucoraphanin (B191350) is the precursor to sulforaphane, while sinigrin (B192396) yields allyl isothiocyanate. oregonstate.edu Academic studies have investigated the properties of various isothiocyanates, focusing on their chemical reactivity and biological mechanisms. oup.comfoodandnutritionjournal.org

Natural Occurrence and Glucosinolate Precursors of PEITC

Phenylethylisothiocyanate is not present in its active form in intact plants. foodandnutritionjournal.org Instead, it exists as its precursor, a glucosinolate known as gluconasturtiin (B1219410), or phenethyl glucosinolate. mdpi.comwikipedia.orgontosight.ai Gluconasturtiin is one of the most widely distributed glucosinolates within cruciferous vegetables, particularly concentrated in the roots of some species. wikipedia.org

First isolated in 1899 from watercress (Nasturtium officinale) and cress (Barbarea verna), gluconasturtiin has since been identified in a variety of other plants in the Brassicaceae family. wikipedia.org Watercress is considered one of the richest dietary sources of gluconasturtiin. nih.govmdpi.com Other notable sources include horseradish (Armoracia rusticana), where it is found alongside sinigrin, as well as turnips and radish. nih.govwikipedia.org The concentration and presence of specific glucosinolates like gluconasturtiin can vary depending on the plant species, cultivar, growing conditions, and the part of the plant analyzed (root, leaf, or seed). frontiersin.orgwikipedia.orgirb.hr

Table 1: Natural Sources of Gluconasturtiin (PEITC Precursor)

| Common Name | Scientific Name | Family | Reference(s) |

|---|---|---|---|

| Watercress | Nasturtium officinale | Brassicaceae | mdpi.comwikipedia.org |

| Horseradish | Armoracia rusticana | Brassicaceae | wikipedia.org |

| White mustard | Sinapis alba | Brassicaceae | wikipedia.org |

| Turnip | Brassica rapa subsp. rapa | Brassicaceae | nih.gov |

| Radish | Raphanus sativus | Brassicaceae | nih.gov |

Enzymatic Biotransformation of Gluconasturtiin to PEITC by Myrosinase (Plant and Microbial)

The conversion of the stable and biologically inactive gluconasturtiin into the reactive PEITC is an enzymatic process mediated by myrosinase (β-thioglucoside glucohydrolase). foodandnutritionjournal.orgwikipedia.orgwikipedia.org This biotransformation is a key step that unlocks the bioactivity of the compound and is often referred to as the "mustard oil bomb" defense mechanism in plants. wikipedia.org

Plant Myrosinase: In plants, myrosinase and gluconasturtiin are stored in separate compartments within the cells. When the plant is subjected to mechanical stress, such as being cut, crushed, or chewed by an insect predator, the cellular structure is disrupted. wur.nlwiley.com This disruption allows myrosinase to come into contact with gluconasturtiin. The enzyme then hydrolyzes the thioglucosidic bond in gluconasturtiin, removing the glucose group to form an unstable intermediate. mdpi.comwikipedia.org This intermediate aglycone spontaneously rearranges to form this compound (PEITC). wikipedia.org The efficiency of this conversion can be affected by food preparation methods; for instance, heating and cooking can inactivate the heat-sensitive plant myrosinase, thereby reducing the formation of PEITC. nih.govontosight.aiwur.nl

Microbial Myrosinase: If cruciferous vegetables are cooked, the plant's myrosinase is often denatured. nih.gov However, the conversion of gluconasturtiin to PEITC can still occur in the human body. Research has shown that some bacteria within the human gut microbiota possess myrosinase-like activity. nih.govwiley.com When intact glucosinolates from cooked vegetables reach the colon, this microbial myrosinase can hydrolyze them, leading to the formation and subsequent absorption of PEITC. nih.govmdpi.com

Table 2: Compound Names

| Compound Name | Abbreviation / Synonym(s) |

|---|---|

| This compound | PEITC, (2-Isothiocyanatoethyl)benzene, Phenethyl mustard oil |

| Gluconasturtiin | Phenethyl glucosinolate, 2-Phenylethyl glucosinolate |

| Isothiocyanates | ITCs |

| Myrosinase | β-thioglucoside glucohydrolase |

| Glucosinolates | GSLs |

| Sulforaphane | SFN |

| Allyl isothiocyanate | AITC |

| Glucoraphanin | - |

Properties

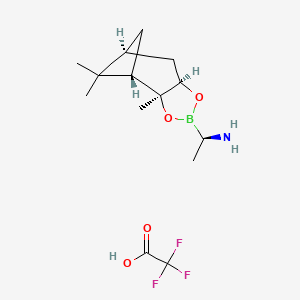

IUPAC Name |

2,2,2-trifluoroacetic acid;(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BNO2.C2HF3O2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13;3-2(4,5)1(6)7/h7-10H,5-6,14H2,1-4H3;(H,6,7)/t7-,8-,9-,10+,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRPOZKMSMHJBQ-KXPSTEIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733816 | |

| Record name | Trifluoroacetic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94242-81-6 | |

| Record name | Trifluoroacetic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Bioactivity: Cellular and Molecular Insights of Phenylethylisothiocyanate

Mechanistic Basis of Chemopreventive and Anticancer Actions

Phenylethylisothiocyanate (PEITC) demonstrates significant chemopreventive and anticancer properties through a variety of cellular and molecular mechanisms. nih.govmdpi.com Its bioactivity is largely attributed to its ability to modulate pathways involved in carcinogen metabolism and to regulate the cell cycle, thereby inhibiting the initiation and progression of cancer. nih.govresearchgate.net PEITC targets multiple proteins and signaling cascades to suppress mechanisms that promote cancer cell proliferation and survival. nih.govnih.gov

Modulation of Carcinogen Metabolism Pathways

A primary mechanism by which PEITC exerts its chemopreventive effects is through the modulation of enzymes responsible for metabolizing xenobiotics, including carcinogens. nih.govresearchgate.net This involves the inhibition of Phase I enzymes, which can activate procarcinogens, and the induction of Phase II enzymes, which detoxify and facilitate the excretion of carcinogens. mdpi.comoup.com

PEITC has been shown to inhibit several isoforms of the Cytochrome P450 (CYP) family, which are critical Phase I enzymes. nih.govnih.gov These enzymes can convert procarcinogens into their active, DNA-damaging forms. nih.govmdpi.com By inhibiting these enzymes, PEITC can prevent the metabolic activation of various carcinogens, a key step in chemical carcinogenesis. nih.govaacrjournals.org

Studies using human CYP isoforms have detailed the specific inhibitory effects of PEITC. It competitively inhibits CYP1A2 and noncompetitively inhibits CYP2C9 and CYP2C19. nih.gov The inhibition of CYP2B6, a closely related isoform to CYP2B1, has been identified as particularly strong and noncompetitive. nih.gov This direct inhibition of P450 enzymes is considered a significant contributor to the chemopreventive efficacy of PEITC. nih.govnih.gov

| CYP Isoform | Type of Inhibition | Inhibition Constant (Ki) |

|---|---|---|

| CYP1A2 | Competitive | 4.5 ± 1.0 µM |

| CYP2C9 | Noncompetitive | 6.5 ± 0.9 µM |

| CYP2C19 | Noncompetitive | 12.0 ± 3.2 µM |

| CYP2B6 | Noncompetitive | 1.5 ± 0.0 µM |

In addition to inhibiting Phase I enzymes, PEITC induces the expression and activity of Phase II detoxifying enzymes. nih.govmdpi.comnih.gov These enzymes, which include Glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), play a crucial role in cellular protection by catalyzing the conjugation of carcinogens with endogenous ligands, such as glutathione, making them more water-soluble and easier to excrete from the body. oup.commdpi.com

The induction of Phase II enzymes is a key mechanism explaining the chemopreventive activity of PEITC. nih.govnih.gov This induction is often mediated through the activation of the Nrf2-antioxidant response element (ARE) signaling pathway. nih.govmdpi.com While GSTs are induced by PEITC as a protective mechanism, they are also involved in the primary metabolic pathway of PEITC itself, catalyzing its conjugation with glutathione for eventual excretion. mdpi.comnih.gov

Regulation of Cell Cycle Progression

PEITC can suppress the proliferation of cancer cells by causing cell cycle arrest, a process that halts cell division. mdpi.comnih.govxiahepublishing.com This arrest prevents cells with damaged DNA from replicating, providing an opportunity for DNA repair or, alternatively, for the induction of programmed cell death (apoptosis). oup.com PEITC has been shown to induce cell cycle arrest at both the G0/G1 and G2/M phases in various cancer cell lines. nih.govnih.gov

PEITC can halt the cell cycle in the G0/G1 phase. In human oral squamous carcinoma (HSC-3) cells and colon cancer (HT-29) cells, treatment with PEITC leads to a significant accumulation of cells in the G0/G1 phase. nih.govresearchgate.net This arrest prevents the cells from entering the S phase, where DNA replication occurs. nih.gov The metabolite of PEITC, PEITC-N-acetylcysteine (PEITC-NAC), has also been observed to block G1-phase progression by up-regulating cyclin-dependent kinase inhibitors like p21 and p27 and reducing the expression of cyclins D and E. oup.com

A more frequently documented effect of PEITC is the induction of cell cycle arrest at the G2/M checkpoint. nih.govnih.govnih.gov This action has been observed in a wide range of cancer cell types, including prostate, oral, and pancreatic cancer cells. nih.govnih.govnih.gov The arrest in the G2/M phase prevents the cell from entering mitosis. nih.gov

The molecular mechanism underlying G2/M arrest involves the modulation of key regulatory proteins. PEITC treatment has been shown to decrease the protein levels of Cdk1 and Cdc25C. nih.govaacrjournals.org The downregulation of these proteins leads to an accumulation of the inactive, Tyr15-phosphorylated form of Cdk1, which is a critical kinase for entry into mitosis. aacrjournals.org In some cell lines, this G2/M arrest is also associated with an increase in p53 expression. nih.gov

| Cell Line | PEITC Concentration | % Cells in G2/M Phase (Mean ± SD) |

|---|---|---|

| DU145 | Control | 13.0 ± 1.6 |

| 20 µM | 21.0 ± 0.3 | |

| PC-3 | Control | 10.3 ± 0.4 |

| 10 µM | 20.8 ± 0.9 | |

| 20 µM | 27.9 ± 1.1 |

Modulation of Cyclin-Dependent Kinases and Cyclins

Research has demonstrated that PEITC's ability to halt the cell cycle at the G2/M checkpoint is associated with its modulation of key regulatory proteins. In human prostate cancer cells, PEITC treatment has been shown to induce G2/M arrest. nih.gov This effect is linked to the altered expression of proteins that control the G2/M transition.

Specifically, studies in breast cancer cells have shown that PEITC, particularly in combination with other agents, can significantly reduce the expression of CDK1. nih.gov CDK1, in complex with Cyclin B1, forms the maturation-promoting factor (MPF), which is essential for entry into mitosis. While the expression of Cyclin B1 may be minimally affected, the reduction in CDK1 levels is a crucial factor in the PEITC-induced cell cycle arrest. nih.gov In some contexts, such as hepatocellular carcinoma, a combination of PEITC and dasatinib (B193332) has been observed to induce an accumulation of Cyclin B1 and an over-activation of CDK1, leading to mitotic catastrophe, an abnormal form of cell death. frontiersin.org

| Cell Line | Effect of PEITC | Modulated Proteins | Reference |

|---|---|---|---|

| Human Prostate Cancer Cells (DU145, PC-3) | Induction of G2/M phase arrest | Not specified in detail in provided text | nih.gov |

| Bladder Cancer Cells (RT112, T24, TCCSUP) | Arrest in G2/M phase | CDK1, CDK2, Cyclin A | mdpi.com |

| Breast Cancer Cells (MCF7, MDA-MB-231) | Reduced expression of CDK1 | CDK1 | nih.gov |

| Hepatocellular Carcinoma Cells | Accumulation of Cyclin B1 and over-activation of CDK1 (in combination with dasatinib) | Cyclin B1, CDK1 | frontiersin.org |

Induction of Apoptosis and Programmed Cell Death

Beyond its effects on the cell cycle, a primary mechanism of PEITC's anti-cancer activity is the induction of apoptosis, or programmed cell death. nih.gov This is a highly regulated process that eliminates damaged or unwanted cells. PEITC triggers apoptosis through multiple interconnected pathways.

Activation of Caspase Cascades (e.g., Caspase-3, Caspase-8, Caspase-9)

A central feature of apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov These enzymes exist as inactive zymogens and are activated in a cascade-like fashion. PEITC has been shown to potently activate key initiator and executioner caspases.

In various cancer cell lines, including cervical and prostate cancer, treatment with PEITC leads to a significant, dose-dependent increase in the activities of caspase-3, caspase-8, and caspase-9. frontiersin.orgnih.gov Caspase-9 is the primary initiator caspase of the intrinsic (mitochondrial) pathway of apoptosis, while caspase-8 is the key initiator of the extrinsic (death receptor) pathway. nih.gov Both of these pathways converge on the activation of caspase-3, the main executioner caspase responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govfrontiersin.org The involvement of caspases in PEITC-induced apoptosis is confirmed by studies showing that caspase inhibitors can attenuate the cytotoxic effects of PEITC. nih.gov

Poly (ADP-Ribose) Polymerase (PARP) Cleavage

One of the key substrates of activated caspase-3 is Poly (ADP-Ribose) Polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP is considered a hallmark of apoptosis. nih.gov Numerous studies have demonstrated that PEITC treatment leads to the cleavage of PARP in a variety of cancer cell lines, including pancreatic, breast, and human osteosarcoma cells. nih.govnih.govresearchgate.net This cleavage renders the enzyme inactive, preventing DNA repair and facilitating the apoptotic process. The combination of PEITC with PARP inhibitors has also been shown to enhance the cytotoxic effects in high-grade serous ovarian cancer cells, leading to a substantial increase in apoptosis and cleaved PARP signals. nih.gov

Modulation of Anti-Apoptotic Proteins (e.g., Mcl-1, Bcl-2, X-IAP, c-IAP, Survivin)

The process of apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. PEITC has been shown to shift this balance in favor of cell death by downregulating several key anti-apoptotic proteins.

Members of the Bcl-2 family are critical regulators of the intrinsic apoptotic pathway. PEITC treatment has been shown to decrease the levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL in pancreatic and prostate cancer cells. nih.govresearchgate.net Furthermore, PEITC can induce the proteasomal degradation of Mcl-1, another crucial anti-apoptotic Bcl-2 family member, in biliary tract cancer cells. oncotarget.comresearchgate.net

Inhibitor of Apoptosis Proteins (IAPs) represent another family of proteins that block apoptosis by directly inhibiting caspases. PEITC has been found to suppress the expression of X-linked inhibitor of apoptosis protein (XIAP) and Survivin in prostate cancer cells. nih.gov In human hepatoma cells, PEITC treatment leads to the downregulation of XIAP, Bcl-2, Bcl-xL, and Mcl-1. nih.gov

| Anti-Apoptotic Protein | Effect of PEITC | Cancer Cell Type | Reference |

|---|---|---|---|

| Mcl-1 | Induces proteasomal degradation | Biliary Tract Cancer | oncotarget.comresearchgate.net |

| Bcl-2 | Decreased levels/downregulation | Pancreatic Cancer, Breast Cancer | nih.govnih.gov |

| Bcl-xL | Decreased levels | Pancreatic Cancer | nih.gov |

| XIAP | Suppression/downregulation | Prostate Cancer, Breast Cancer, Hepatoma | nih.govnih.govnih.gov |

| Survivin | Suppression | Prostate Cancer | nih.gov |

Involvement of Death Receptor Pathways (e.g., DR4, DR5)

The extrinsic pathway of apoptosis is initiated by the binding of ligands to death receptors on the cell surface. PEITC has been shown to sensitize cancer cells to this pathway by upregulating the expression of death receptors.

Specifically, PEITC treatment increases the expression of Death Receptor 4 (DR4) and Death Receptor 5 (DR5) in human cervical cancer and human cancer stem-like cells. nih.govacs.orgnih.gov These receptors are part of the tumor necrosis factor (TNF) receptor superfamily and are activated by the binding of TNF-related apoptosis-inducing ligand (TRAIL). nih.gov By increasing the levels of DR4 and DR5 on the cell surface, PEITC can enhance TRAIL-mediated apoptosis, providing another avenue for its anti-cancer effects. In human oral cancer cells, PEITC has been found to increase DR5 expression through the activation of p38 MAPK. elsevierpure.com

Dysregulation of Mitochondrial Membrane Potential and Intrinsic Apoptosis Pathway

The mitochondria play a central role in the intrinsic pathway of apoptosis. Disruption of the mitochondrial membrane potential (ΔΨm) is a critical and often early event in this process. nih.govnih.gov PEITC has been consistently shown to induce a loss of mitochondrial membrane potential in various cancer cell types, including leukemia, prostate cancer, and cholangiocarcinoma cells. researchgate.netnih.govnih.gov

This disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. youtube.com A key molecule released is cytochrome c, which, in the cytosol, binds to Apaf-1 to form the apoptosome, leading to the activation of caspase-9 and the subsequent caspase cascade. youtube.comyoutube.com Studies have confirmed the release of cytochrome c from the mitochondria to the cytosol following PEITC treatment. nih.govnih.gov This PEITC-induced mitochondrial dysfunction is a pivotal step in the activation of the intrinsic apoptotic pathway, ultimately leading to cell death. nih.gov

Inhibition of Cancer Cell Proliferation

PEITC has been shown to significantly inhibit the proliferation of various cancer cells in a dose- and time-dependent manner. frontiersin.orgnih.govingentaconnect.com This inhibitory action is mediated through multiple mechanisms, primarily the induction of cell cycle arrest and apoptosis (programmed cell death). nih.govmdpi.com

Studies have demonstrated that PEITC can induce cell cycle arrest at different phases, depending on the cancer cell type. For instance, in human prostate cancer cells, PEITC treatment leads to a G2-M phase arrest. nih.govaacrjournals.org This arrest is associated with a significant reduction in the protein levels of key cell cycle regulators like cyclin-dependent kinase 1 (Cdk1) and cell division cycle 25C (Cdc25C). aacrjournals.org In gastric cancer cells, PEITC has also been observed to cause cell cycle arrest, which is thought to be linked to the disruption of the microtubular array. researchgate.net

Beyond halting the cell cycle, PEITC is a potent inducer of apoptosis. iiarjournals.orgnih.gov This process is often initiated by the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential. frontiersin.orgiiarjournals.org In cervical cancer cells, PEITC treatment has been shown to increase intracellular ROS levels in a dose-dependent manner, leading to nuclear condensation and fragmentation, which are hallmarks of apoptosis. frontiersin.org Furthermore, PEITC can activate various caspases, which are crucial enzymes in the apoptotic cascade. For example, in cervical cancer cells, PEITC significantly activates caspase-3. frontiersin.org The induction of apoptosis by PEITC can also occur through a p53-dependent pathway, as demonstrated by the compound's ability to induce p53 protein expression. nih.gov

Table 1: Effects of this compound on Cancer Cell Proliferation

| Cancer Cell Line | Effect | Key Molecular Targets/Pathways | Reference |

|---|---|---|---|

| PC-3 (Prostate) | G2-M phase arrest and apoptosis | Downregulation of Cdk1 and Cdc25C | aacrjournals.org |

| CaSki and HeLa (Cervical) | Apoptosis | Increased ROS production, caspase-3 activation | frontiersin.org |

| Kato-III and MKN74 (Gastric) | Cell cycle arrest | Disruption of microtubular array | researchgate.net |

| Hep-2 (Laryngeal) | Inhibition of proliferation and apoptosis | Alterations in PI3K, Akt, ERK, NF-κB pathways | nih.gov |

| SW620 and HCT116 (Colon) | Inhibition of proliferation and apoptosis | Smac/survivin signaling pathway | ingentaconnect.com |

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. PEITC has been found to inhibit angiogenesis both in vitro and ex vivo. nih.govaacrjournals.org This anti-angiogenic activity is a key component of its cancer chemopreventive effects. nih.gov

A primary mechanism by which PEITC suppresses angiogenesis is through its modulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.govnih.gov VEGF is a potent pro-angiogenic factor that stimulates the proliferation and migration of endothelial cells. aacrjournals.org PEITC treatment has been shown to significantly reduce the hypoxia-induced secretion of VEGF in various human cancer cell lines, including glioma, prostate, colon, liver, and breast cancer cells. nih.gov

Furthermore, PEITC down-regulates the expression of the VEGF receptor 2 (VEGFR2), which is a key receptor that mediates the cellular responses to VEGF. nih.govaacrjournals.org The inhibition of VEGF secretion and the downregulation of its receptor, VEGFR2, collectively disrupt the critical signaling required for the formation of new blood vessels, thereby impeding tumor growth. nih.gov Studies have also shown that PEITC can suppress the accumulation of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that regulates the expression of VEGF and other pro-angiogenic factors. nih.govnih.gov

Table 2: Impact of this compound on Angiogenesis Markers

| Cell Line/Model | Effect | Mechanism | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVEC) | Decreased survival, inhibition of tube formation and migration | Suppression of VEGF secretion, downregulation of VEGFR2 | nih.gov |

| PC-3 (Prostate) | Reduced migration | Suppression of VEGF secretion | nih.gov |

| Chicken Egg Chorioallantoic Membrane (CAM) Assay | Inhibition of ex vivo angiogenesis | Not specified | nih.govaacrjournals.org |

| U87 (Glioma), DU145 (Prostate), HCT116 (Colon), HepG2 (Liver), SkBr3 (Breast) | Suppressed HIF-1α accumulation and reduced VEGF secretion under hypoxia | Inhibition of PI3K and MAPK signaling pathways | nih.gov |

Attenuation of Metastasis and Invasion

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. PEITC has demonstrated the ability to inhibit processes that are essential prerequisites for metastasis, such as cell invasion and migration. nih.gov

While direct and extensive research on PEITC's inhibition of the Epithelial-Mesenchymal Transition (EMT) is still emerging, its known effects on related pathways suggest a potential role. EMT is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities.

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade the extracellular matrix, a key step in cancer cell invasion and metastasis. Studies have shown that PEITC can suppress invasion by inhibiting the activity and expression of MMPs. nih.gov For instance, in a study on human hepatoma cells, a conjugate of PEITC was more potent than PEITC alone in inhibiting cancer cell adhesion, invasion, and migration by reducing the expression of MMP-2 and MMP-9. nih.gov

Crosstalk with Critical Intracellular Signaling Pathways

PEITC's bioactivity is further defined by its ability to intersect with and modulate key intracellular signaling pathways that are often dysregulated in disease states.

Regulation of PI3K/Akt/mTOR Signaling Axis

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling axis that governs cell growth, proliferation, and survival. PEITC has been shown to inhibit this pathway in various cancer cell types. spandidos-publications.comlcsciences.com It can suppress the activation of Akt, a key downstream effector of PI3K. nih.gov In some contexts, PEITC has been observed to decrease the protein levels of PI3K and phosphorylated Akt. lcsciences.com By downregulating the PI3K/Akt/mTOR signaling axis, PEITC can impede cancer cell proliferation and survival. spandidos-publications.comlcsciences.com

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, JNK, p38)

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are critical in regulating cellular responses to a variety of stimuli. PEITC's effect on these pathways can be context-dependent. In some cancer cells, PEITC has been shown to inhibit the ERK1/2 survival signaling pathway. nih.gov Conversely, it can simultaneously activate the pro-apoptotic JNK and p38 MAPK pathways. nih.gov This dual action of inhibiting survival signals while promoting stress-activated pathways contributes to its ability to induce apoptosis in cancer cells. nih.gov Transcriptome analysis has also revealed that PEITC can activate the MAPK signaling pathway in hepatocellular carcinoma cells.

| Pathway | Target | Effect of PEITC | Cellular Outcome | Reference |

| PI3K/Akt/mTOR | PI3K, Akt | Inhibition/Downregulation | Reduced cell proliferation and survival | spandidos-publications.comlcsciences.comlcsciences.com |

| MAPK | ERK1/2 | Inhibition | Reduced survival signaling | nih.gov |

| MAPK | JNK | Activation | Promotion of apoptosis | nih.gov |

| MAPK | p38 | Activation | Promotion of apoptosis | nih.gov |

Inhibition of NF-κB Signaling

This compound (PEITC) has been shown to exert significant inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation, cell survival, and proliferation. nih.govnih.gov The activation of NF-κB is a key mechanism that protects cancer cells from apoptosis; therefore, agents that can suppress its activity are of therapeutic interest. nih.gov

PEITC's mechanism for inhibiting this pathway involves targeting several key components. In response to stimuli like bacterial lipopolysaccharide (LPS) or receptor activator of NF-κB ligand (RANKL), PEITC has been observed to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov By preventing IκBα degradation, PEITC effectively blocks the release and nuclear translocation of the active NF-κB p65 subunit. nih.govnih.gov This ultimately inhibits the transcriptional activation of NF-κB-dependent genes. nih.gov Studies in human glioblastoma cells and colon cancer cells have confirmed that PEITC inhibits the binding of NF-κB to the promoter sites of its target genes. nih.govnih.gov This inhibitory action on the NF-κB pathway is a cornerstone of PEITC's anti-inflammatory and anti-cancer properties. nih.govmdpi.com

Table 1: Effects of PEITC on NF-κB Signaling Pathway Components

| Cell Type/Model | Key Finding | Mechanism | Reference |

|---|---|---|---|

| RAW264.7 Murine Macrophages | Suppressed RANKL-induced osteoclastogenesis. | Abrogated the degradation of IκBα, inhibiting NF-κB transcription activity. | nih.gov |

| HT-29-N9 Human Colon Cancer Cells | Reduced expression of pro-inflammatory mediators. | Suppressed LPS-induced phosphorylation and degradation of IκBα; decreased nuclear translocation of p65. | nih.gov |

| Human Glioblastoma Multiforme (GBM) 8401 Cells | Inhibited binding of NF-κB to DNA promoter sites. | Altered protein expressions within the PI3K/Akt/NF-κB signaling pathway. | nih.gov |

| PC-3 Human Prostate Cancer Cells | Inhibited cell survival signals. | Attenuated the phosphorylation of IκBα. | oup.com |

Attenuation of Epidermal Growth Factor Receptor (EGFR) Signaling

PEITC has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently hyper-activated in various cancers and plays a crucial role in cell survival and proliferation. oup.comoup.com Research demonstrates that PEITC can directly suppress the activation of EGFR. nih.govnih.gov

In studies using human prostate and oral squamous carcinoma cells, treatment with PEITC led to a dramatic suppression of EGF-stimulated EGFR phosphorylation at key tyrosine residues (Y845 and Y1068). oup.comnih.govnih.gov This inhibition of the receptor's activation has significant downstream consequences. The attenuation of EGFR signaling by PEITC leads to the reduced phosphorylation and activation of critical downstream signaling proteins, including Phosphoinositide 3-kinase (PI3K) and Akt (also known as Protein Kinase B). oup.comnih.govnih.gov As the PI3K/Akt pathway is a major downstream effector of EGFR that promotes cell survival, its inhibition by PEITC is a key mechanism contributing to the compound's anti-cancer effects. oup.comnih.gov By blocking EGFR activation, PEITC effectively disrupts the entire EGFR/Akt/NF-κB signaling axis, which is critical for maintaining cancer cell survival. oup.com

Activation of Cytoprotective Pathways (e.g., Nrf2, HSF1)

A significant aspect of PEITC's bioactivity is its ability to activate powerful cytoprotective pathways regulated by the transcription factors Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heat Shock Factor 1 (HSF1). nih.govnih.govelsevierpure.com

The Nrf2-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. acs.org PEITC activates Nrf2 by reacting with specific cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. nih.gov This interaction with Keap1 disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2, where it binds to the ARE and initiates the transcription of a battery of antioxidative and detoxifying enzymes, such as hemeoxygenase-1 (HO-1). acs.orgbohrium.com

In addition to the Nrf2 pathway, PEITC is a potent inducer of the heat shock response (HSR), which is governed by HSF1. nih.govresearchgate.net The HSR is a crucial mechanism for maintaining protein homeostasis (proteostasis). PEITC activates HSF1, in part, by inhibiting the chaperone protein Heat shock protein 90 (Hsp90), a key negative regulator of HSF1. researchgate.net This leads to HSF1 activation, characterized by its phosphorylation at serine 326 (S326), and subsequent upregulation of heat shock proteins like Hsp70. researchgate.net The dual activation of both Nrf2 and HSF1 highlights PEITC's role in enhancing cellular resilience against various stressors. nih.govnih.gov

Role in Reactive Oxygen Species (ROS) Homeostasis and Oxidative Damage in Tumor Cells

PEITC exhibits a dual role in regulating reactive oxygen species (ROS) homeostasis, with its effects being largely concentration-dependent. nih.govnih.gov At lower concentrations, PEITC can exert antioxidant effects, primarily through the activation of the Nrf2 pathway, which upregulates cytoprotective enzymes that combat oxidative stress. mdpi.com

Conversely, at higher concentrations, PEITC acts as a pro-oxidant, leading to the accumulation of ROS within tumor cells. nih.govnih.govnih.gov This induction of significant oxidative stress overwhelms the cellular antioxidant capacity, resulting in oxidative damage and cytotoxicity. nih.gov The PEITC-induced increase in intracellular ROS has been shown to trigger the mitochondrial apoptosis pathway in various cancer cells, including pancreatic, bladder, and cervical cancer cells. nih.govfrontiersin.org This process is often accompanied by a decrease in the mitochondrial membrane potential and the release of cytochrome c. nih.gov Therefore, the drug-induced elevation of ROS is considered a key mechanism by which PEITC selectively induces cell death in cancer cells, which often have a higher basal level of ROS compared to normal cells. nih.gov

Table 2: Summary of PEITC's Role in ROS Homeostasis and Cytoprotective Pathways

| Pathway/Process | Effect of PEITC | Underlying Mechanism | Reference |

|---|---|---|---|

| Nrf2 Activation | Induces expression of antioxidant/detoxifying enzymes (e.g., HO-1). | Reacts with cysteine residues in Keap1, leading to Nrf2 stabilization and nuclear translocation. | nih.govacs.org |

| HSF1 Activation | Induces heat shock response (e.g., Hsp70 expression). | Inhibits Hsp90, leading to HSF1 phosphorylation and activation. | nih.govresearchgate.net |

| ROS Homeostasis (Tumor Cells) | Induces accumulation of ROS at high concentrations. | Depletes intracellular glutathione and inhibits glutathione peroxidase. | nih.gov |

| Oxidative Damage (Tumor Cells) | Triggers apoptosis and cell death. | High levels of ROS lead to mitochondrial damage and activation of intrinsic apoptosis pathways. | nih.govfrontiersin.org |

Molecular Mechanisms of Anti-inflammatory Properties

Reduction of Pro-inflammatory Cytokine Expression (e.g., IL-1β)

The anti-inflammatory effects of PEITC are well-documented and are significantly mediated by its ability to suppress the production of key pro-inflammatory cytokines. mdpi.com Research across various cell types has demonstrated that PEITC effectively reduces the expression of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govnih.govacs.org

Inhibition of NF-κB Activation in Inflammatory Responses

A central mechanism underlying PEITC's anti-inflammatory properties is its potent inhibition of the NF-κB signaling pathway. nih.govmdpi.com The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govacs.org

Several studies have confirmed that PEITC's ability to reduce inflammation is linked to its suppression of NF-κB. mdpi.comresearchgate.net By preventing the degradation of the inhibitory IκBα protein, PEITC blocks the nuclear translocation of the active p65 subunit of NF-κB. nih.gov This action effectively shuts down the transcription of NF-κB target genes that drive the inflammatory cascade. nih.govacs.org The Nrf2 pathway, also activated by PEITC, contributes to these anti-inflammatory effects, as Nrf2 activation can antagonize the NF-κB pathway. bohrium.comresearchgate.net This dual action—activating the anti-inflammatory Nrf2 pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway—positions PEITC as a significant modulator of inflammatory responses. nih.govacs.org

Modulation of Pyroptosis Pathways (e.g., NLRP3 inflammasome, Caspase-1, GSDMD)

This compound (PEITC) has been identified as a significant modulator of pyroptosis, a form of programmed cell death characterized by inflammation. Research indicates that PEITC exerts its effects by targeting key components of the pyroptosis signaling cascade, including the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, Caspase-1, and Gasdermin D (GSDMD). nih.govcncb.ac.cnmedchemexpress.com

Studies have demonstrated that PEITC can effectively suppress the upregulation and activation of the NLRP3 inflammasome. nih.govmedchemexpress.com In models of drug-induced liver injury, PEITC treatment has been shown to reverse the increased expression of the NLRP3 inflammasome. nih.govmedchemexpress.com By inhibiting the oligomerization of NLRP3, PEITC prevents the subsequent activation of Caspase-1. nih.gov

Caspase-1 is a critical enzyme in the pyroptosis pathway, responsible for cleaving pro-inflammatory cytokines and Gasdermin D. PEITC has been shown to inhibit the cleavage and activation of Caspase-1. nih.govmedchemexpress.comnih.gov This inhibition is a key mechanism in its protective effects against pyroptosis-associated tissue damage. nih.govmedchemexpress.com The suppression of Caspase-1 activation by PEITC consequently prevents the maturation and release of pro-inflammatory cytokines like IL-1β. nih.gov

The execution of pyroptosis is mediated by the N-terminal fragment of Gasdermin D (GSDMD-N), which forms pores in the cell membrane. nih.gov PEITC directly interferes with this final step. It has been found to prevent the cleavage of GSDMD into its active pore-forming fragment. nih.govcncb.ac.cnmedchemexpress.com Mechanistic studies have revealed that PEITC can directly interact with GSDMD, specifically with cysteine 191, thereby inhibiting its function. nih.govmdpi.com This direct inhibition of GSDMD prevents the formation of membrane pores, a hallmark of pyroptotic cell death. cncb.ac.cnmdpi.com Ultrastructural analysis has confirmed that PEITC prevents the membrane pore formation in hepatocytes that is typically induced by pyroptosis. nih.govmedchemexpress.com

Fundamental Aspects of Antioxidant Activity

Influence on Endogenous Antioxidant Systems

This compound exerts its significant antioxidant effects primarily through the modulation of endogenous antioxidant pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govcncb.ac.cnmdpi.com Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and phase II detoxification enzymes. mdpi.comresearcher.lifemdpi.com

Upon activation by PEITC, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of various cytoprotective genes. researcher.life These Nrf2 target genes include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs). nih.govresearcher.life

Furthermore, PEITC directly influences the activity of key antioxidant enzymes. Studies have shown that PEITC treatment can increase the activity of superoxide (B77818) dismutase (SOD) and glutathione S-transferase (GST). cncb.ac.cnnih.gov In contrast, the activities of catalase (CAT), glutathione reductase (GR), and glutathione peroxidase (GPx) have been observed to be inversely proportional to increasing PEITC concentrations. nih.gov This effect is linked to the conjugation of PEITC with intracellular glutathione (GSH), which leads to its depletion. nih.gov The depletion of GSH inhibits its recycling, thereby affecting the activity of GSH-dependent enzymes like GR and GPx. nih.gov

Mechanistic Studies of Antimicrobial Activity

Antibacterial Effects Against Specific Pathogens (e.g., Vibrio parahaemolyticus, Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, Escherichia coli, Salmonella enterica)

This compound has demonstrated broad-spectrum antibacterial activity against several significant human pathogens. A primary mechanism of its bactericidal and bacteriostatic action involves the disruption of bacterial cell membrane integrity. nih.govmdpi.com

Staphylococcus aureus : PEITC is effective against S. aureus, with a reported minimum inhibitory concentration (MIC) of 1 mmol/L. nih.gov Its antibacterial action involves disrupting cell membrane integrity, leading to cellular disruption and death. nih.govcncb.ac.cn Additionally, PEITC has been shown to decrease total adenosine (B11128) triphosphate (ATP) production and increase intracellular reactive oxygen species (ROS) levels in S. aureus. nih.gov It also significantly inhibits biofilm formation and can destroy mature biofilms. nih.gov At the genetic level, PEITC downregulates the expression of genes related to adhesion and biofilm formation, such as agrB, agrD, fnbA, and icaR. nih.gov

Escherichia coli : PEITC exhibits inhibitory activity against E. coli, with a reported MIC of 1000 µg/mL. cncb.ac.cnmdpi.com The mechanism of action includes the disruption of the cytoplasmic membrane. cncb.ac.cnmdpi.comnih.gov A notable effect on enterohemorrhagic E. coli (EHEC) is the induction of the stringent response, a bacterial stress response that leads to the strong inhibition of stable RNA synthesis. medchemexpress.com This induction effectively inhibits the production of Shiga toxins, key virulence factors in EHEC. medchemexpress.com

Pseudomonas aeruginosa : The activity of PEITC against planktonic P. aeruginosa is less pronounced, with one study reporting a high mean MIC of 29,423 µg/mL. researcher.life However, PEITC is a potent inhibitor of biofilm formation in this pathogen. researcher.lifenih.gov At sub-MIC concentrations, it significantly reduces biofilm mass and bacterial proliferation within the biofilm. researcher.life The mechanism is linked to the disruption of the cell membrane and inhibition of bacterial motility. nih.govmdpi.com

Vibrio parahaemolyticus : PEITC has been shown to possess antibacterial activity against this foodborne pathogen. nih.govmdpi.com The primary mechanism involves compromising the integrity of the cytoplasmic membrane. nih.govmdpi.com

Bacillus cereus : Research has indicated that PEITC effectively inhibits the growth of B. cereus. nih.gov While specific mechanistic studies on PEITC against this pathogen are limited, research on the related compound phenethyl alcohol suggests that damage to the cytoplasmic membrane is a likely mechanism of action.

Salmonella enterica : PEITC has been reported to inhibit the growth of Salmonella enterica serovar Typhimurium. nih.gov

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (PEITC) Against Specific Bacteria

| Bacterial Species | MIC | Reference(s) |

|---|---|---|

| Staphylococcus aureus | 1 mmol/L | nih.gov |

| Escherichia coli | 1000 µg/mL | cncb.ac.cnmdpi.com |

| Pseudomonas aeruginosa | 29,423 µg/mL | researcher.life |

Antifungal Effects Against Specific Fungi and Oomycetes (e.g., Alternaria alternata)

This compound also exhibits significant activity against certain fungi and oomycetes, making it a compound of interest for controlling plant pathogens.

Alternaria alternata : PEITC has demonstrated potent antifungal effects against A. alternata, a fungus responsible for black spot disease in fruits. nih.govnih.gov It effectively inhibits both spore germination and mycelial growth in a dose-dependent manner. nih.govmdpi.com The minimum inhibitory concentration (MIC) has been established at 1.22 mM. nih.govcncb.ac.cnmedchemexpress.com The primary antifungal mechanism is the disruption of cell membrane integrity and permeability. nih.govnih.gov This is evidenced by an increase in electrolyte leakage and the uptake of propidium (B1200493) iodide, indicating severe membrane damage. nih.gov Another significant mechanism is the inhibition of mycotoxin production. nih.govnih.govmdpi.com PEITC treatment has been shown to significantly decrease the levels of several mycotoxins produced by A. alternata, including alternariol (B1665735) (AOH), alternariolmonomethyl ether (AME), altenuene (B161505) (ALT), and tentoxin (B1683006) (TEN). nih.govmdpi.com

Oomycetes : PEITC has also shown inhibitory effects against oomycetes. Specifically, it has been found to be effective against Phytophthora capsici, a destructive plant pathogen. nih.gov The reported EC₅₀ value for the inhibition of P. capsici is 3.69 µg/mL. nih.gov

Table 2: Antifungal and Anti-Oomycete Activity of this compound (PEITC)

| Organism | Type | Activity Measure | Value | Reference(s) |

|---|---|---|---|---|

| Alternaria alternata | Fungus | MIC | 1.22 mM | nih.govcncb.ac.cnmedchemexpress.com |

| Phytophthora capsici | Oomycete | EC₅₀ | 3.69 µg/mL | nih.gov |

Mechanisms of Microbial Inhibition

This compound (PEITC) demonstrates significant antimicrobial activity through various mechanisms, primarily by disrupting the structural integrity of microbial cells and inhibiting the synthesis of secondary metabolites like mycotoxins.

Cell Membrane Integrity Disruption

A primary mechanism by which PEITC exerts its antimicrobial effect is through the disruption of cell membrane integrity in both fungi and bacteria. nih.govnih.gov This action compromises the cell's ability to maintain homeostasis, leading to cell death. mdpi.com The lipophilic nature of PEITC is thought to facilitate its penetration of the cell membrane, leading to rupture and loss of cellular contents. nih.gov

Research has shown that PEITC can interact with cell surface constituents, thereby compromising the integrity of the cytoplasmic membrane. mdpi.com This has been observed in various foodborne pathogens, including Escherichia coli, Listeria monocytogenes, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.commdpi.com Studies on P. aeruginosa and E. coli indicated that PEITC alters membrane integrity in a dose-dependent manner. mdpi.com In the case of the fungus Alternaria alternata, exposure to PEITC resulted in broken cell membrane permeability, which was confirmed by evidence of electrolyte leakage and an increase in intracellular optical density at 260 nm (OD260). nih.govcncb.ac.cn Propidium iodide (PI) staining further corroborated the loss of membrane integrity in this fungus. nih.govcncb.ac.cn

The effectiveness of PEITC is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Microorganism | MIC | Source |

|---|---|---|

| Alternaria alternata | 1.22 mmol/L | nih.govcncb.ac.cn |

| Staphylococcus aureus | 1.0 mmol/L | nih.gov |

| Pseudomonas aeruginosa | 100 µg/mL | mdpi.com |

Mycotoxin Production Reduction

In addition to its direct effects on fungal cell structure, PEITC has been shown to significantly inhibit the production of mycotoxins, which are toxic secondary metabolites produced by fungi. nih.gov In studies involving Alternaria alternata, a fungus responsible for black spot rot in fruits, PEITC treatment markedly decreased the content of several mycotoxins. nih.govcncb.ac.cn This reduction in toxin content is considered a key aspect of its antifungal mechanism. nih.govcncb.ac.cn

The specific mycotoxins produced by A. alternata that were found to be significantly reduced by PEITC treatment are detailed below. nih.govcncb.ac.cn

| Mycotoxin Name | Abbreviation | Source |

|---|---|---|

| Alternariol | AOH | nih.govcncb.ac.cn |

| Alternariolmonomethyl ether | AME | nih.govcncb.ac.cn |

| Altenuene | ALT | nih.govcncb.ac.cn |

| Tentoxin | TEN | nih.govcncb.ac.cn |

Preclinical Research Models and Efficacy Studies of Phenylethylisothiocyanate

In Vitro Cell Culture Models for Bioactivity Assessment

In vitro studies using cultured cells are fundamental in determining the direct effects of PEITC on cellular processes. These models have been instrumental in assessing its anticancer, anti-angiogenic, and anti-inflammatory properties.

PEITC has demonstrated significant activity against a wide array of human cancer cell lines, indicating a broad spectrum of anticancer potential. iiarjournals.org Research has shown that PEITC can inhibit the growth and induce apoptotic cell death in numerous cancer cell types. nih.gov

The cytotoxic effects of PEITC have been observed in a dose- and time-dependent manner in cervical cancer cells (CaSki). frontiersin.org In vitro experiments have confirmed similar effects across multiple cancer cell lines. frontiersin.org Studies have documented its efficacy in cell lines derived from breast (MDA-MB-231), prostate (PC-3, DU145), lung (NCI-H460), colon (HCT116), liver (HepG2), and glioma (U87) cancers. iiarjournals.orgnih.govnih.gov Furthermore, PEITC has been shown to inhibit the viability, migration, and invasion of glioblastoma cells (GL-261) in culture. rsc.org The compound has also been tested against oral squamous carcinoma, bladder, and biliary tract cancer cells.

The mechanisms underlying these effects often involve the induction of apoptosis and the modulation of key cellular signaling pathways. nih.gov For instance, in gefitinib-resistant lung cancer cells, PEITC induces apoptotic cell death through a mitochondria-dependent pathway. iiarjournals.org It has also been found to suppress the accumulation of hypoxia-inducible factor 1-alpha (HIF-1α) in various cancer cell lines under hypoxic conditions. nih.gov

Table 1: Effects of Phenylethylisothiocyanate on Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects |

|---|---|---|

| MDA-MB-231 | Breast | Dose-dependent increase in vimentin protein. nih.gov |

| PC-3, DU145 | Prostate | Dose-dependent increase in vimentin protein. nih.gov |

| NCI-H460 | Lung | Induction of apoptotic cell death. iiarjournals.org |

| HCT116 | Colon | Suppression of HIF-1α accumulation. nih.gov |

| GL-261 | Glioblastoma | Reduced viability, migration, and invasion. rsc.org |

| CaSki | Cervical | Dose- and time-dependent decrease in cell viability; induction of apoptosis. frontiersin.org |

| HepG2 | Liver | Inhibition of cell growth; suppression of HIF-1α accumulation. nih.govjst.go.jp |

The process of angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. PEITC has been investigated for its anti-angiogenic properties using endothelial cell models. In studies utilizing Human Umbilical Vein Endothelial Cells (HUVEC), PEITC treatment led to a concentration- and time-dependent decrease in cell survival. nih.gov

Furthermore, PEITC was found to significantly inhibit the capillary-like tube structure formation and migration of HUVEC, both key events in angiogenesis. nih.gov These effects were associated with the suppression of vascular endothelial growth factor (VEGF) secretion and the downregulation of its receptor, VEGFR-2. nih.gov

The anti-inflammatory effects of PEITC have been explored using immune cell models, such as macrophages. In a model using THP-1 derived-macrophages to mimic foam cell formation, a key event in atherosclerosis, PEITC was shown to suppress this process. nih.gov It also regulated the expression of genes related to lipid accumulation, cholesterol efflux, and inflammation. nih.gov

Specifically, PEITC downregulated the expression of scavenger receptors and nuclear factor-κB (NF-κB), a key regulator of inflammation. nih.gov In colon tumor-derived epithelial cells and inflammatory macrophage cells (RAW264.7), PEITC attenuated the upregulation of key inflammatory mediators. mdpi.com

PEITC has demonstrated notable antimicrobial activity against a range of pathogens. It is thought to exert its bactericidal effects by disrupting the plasma membrane and dysregulating enzymatic machinery, ultimately leading to cell death. mdpi.com

Studies have shown its efficacy against food-borne pathogens, including Vibrio parahaemolyticus, Staphylococcus aureus, and Bacillus cereus. jst.go.jp It has also been found to inhibit the adhesion and biofilm formation of Staphylococcus aureus. mdpi.com Additionally, PEITC has shown inhibitory effects against several plant pathogens. tandfonline.com

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Type | Observed Effect |

|---|---|---|

| Vibrio parahaemolyticus | Bacteria | Antimicrobial activity. jst.go.jp |

| Staphylococcus aureus | Bacteria | Antimicrobial activity; inhibition of adhesion and biofilm formation. jst.go.jpmdpi.com |

| Bacillus cereus | Bacteria | Antimicrobial activity. jst.go.jp |

| Gibberella zeae | Fungi | Inhibitory activity. tandfonline.com |

| Xanthomonas axonopodis pv. citri | Bacteria | Inhibitory activity. tandfonline.com |

| Cytospora sp. | Fungi | Inhibitory activity. tandfonline.com |

| Phytophthora capsisi | Oomycete | Inhibitory activity. tandfonline.com |

In Vivo Animal Models for Efficacy and Mechanistic Studies

To complement in vitro findings, the effects of PEITC have been evaluated in various animal models. These studies provide insights into its efficacy in a complex biological system.

Rodent models of chemically induced cancer have been pivotal in demonstrating the chemopreventive potential of PEITC. In a study involving N-nitrosobis(2-oxopropyl)amine (BOP)-treated hamsters, PEITC was found to be a remarkably effective chemopreventive agent for lung and pancreatic tumors. nih.gov The treatment significantly decreased both the incidence and multiplicity of lung adenomas and adenocarcinomas in a dose-dependent manner. nih.gov A high dose of PEITC also significantly inhibited pancreatic carcinogenesis. nih.gov However, another study found that PEITC did not inhibit tumorigenesis when administered during the post-initiation phase, suggesting its effects are most prominent during the initiation of carcinogenesis. nih.gov

In A/J mice, the distribution and metabolism of PEITC have been studied to understand its action in lung tumorigenesis. nih.gov Following oral administration, the highest concentration of PEITC was found in the lung, the target tissue for its inhibitory effects on tobacco-specific nitrosamine-induced cancer. nih.gov Further research in mouse models has shown that dietary PEITC can protect against colitis-associated colon cancer. mdpi.com In a mouse model of breast cancer, a diet supplemented with PEITC was associated with a significant reduction in mammary carcinoma lesions. mamo.cz

Xenograft Tumor Models (e.g., Human Glioblastoma, Breast, Prostate, Biliary Tract Cancer Xenografts in Immunodeficient Mice)

This compound (PEITC) has demonstrated significant anti-tumor effects in various xenograft models, where human cancer cells are implanted into immunodeficient mice.

Human Glioblastoma: In studies using nude mice with xenografts of human glioblastoma GBM 8401 cells, PEITC administration led to a significant decrease in both tumor weight and volume. nih.govcns.org This inhibition of tumor growth is associated with the modulation of key proteins involved in apoptosis (programmed cell death). nih.gov Specifically, PEITC treatment was found to diminish the levels of anti-apoptotic proteins such as myeloid cell leukemia 1 (MCL-1) and X-linked inhibitor of apoptosis protein (XIAP). nih.govcns.org Concurrently, it enhanced the levels of pro-apoptotic proteins like caspase-3 and Bax in the glioblastoma cells. nih.govcns.org These findings suggest that PEITC can suppress the in vivo growth of glioblastoma. nih.gov

Human Breast Cancer: The efficacy of PEITC has also been evaluated in HER2-positive breast cancer models. nih.gov In SCID/NOD mice implanted with MDA-MB-231 (HH) xenografts, which overexpress the HER2 oncogene, oral administration of PEITC significantly suppressed the growth of breast tumors. nih.gov Analysis of the tumors from PEITC-treated mice revealed reduced expression of HER2, epidermal growth factor receptor (EGFR), and signal transducer and activator of transcription 3 (STAT3). nih.gov Furthermore, there was an observed increase in apoptosis, indicated by the cleavage of caspase 3 and poly-ADP ribose polymerase (PARP). nih.gov These studies highlight the immune-modulating and tumor-suppressive capabilities of PEITC in breast cancer xenografts.

Human Prostate Cancer: In a PC-3 human prostate cancer xenograft model, PEITC demonstrated the ability to sensitize androgen-independent cancer cells to conventional chemotherapy. nih.gov When used in combination with Docetaxel, PEITC was markedly more effective at inhibiting tumor growth than either agent used alone. nih.gov This enhanced efficacy was linked to a significant increase in apoptotic bodies within the tumor sections of mice receiving the combination treatment. nih.gov The molecular changes observed in the xenograft tumors, such as the suppression of Bcl-2 and XIAP proteins and the induction of Bax and Bak, were consistent with in vitro findings. nih.gov

Human Biliary Tract Cancer: PEITC has shown potential in overcoming chemotherapy resistance in biliary tract cancer (BTC). oncotarget.com In a xenograft model, co-treatment with PEITC and the chemotherapeutic drug cisplatin (CDDP) effectively inhibited tumor growth. oncotarget.com This effect is partly attributed to PEITC's ability to induce the degradation of the anti-apoptotic protein Mcl-1, thereby reversing cisplatin resistance. oncotarget.com The combination treatment also increased apoptosis in cancer stem-like side population (SP) cells, which are often responsible for tumor recurrence. oncotarget.com

Table 1: Summary of PEITC Efficacy in Xenograft Tumor Models

| Cancer Type | Cell Line | Animal Model | Key Findings |

|---|---|---|---|

| Glioblastoma | GBM 8401 | Nude Mice | Reduced tumor weight and volume; Decreased MCL-1 and XIAP; Increased caspase-3 and Bax. nih.govcns.org |

| Breast Cancer (HER2+) | MDA-MB-231 (HH) | SCID/NOD Mice | Suppressed tumor growth; Reduced HER2, EGFR, and STAT3 expression; Increased apoptosis. nih.gov |

| Prostate Cancer | PC-3 | Nude Mice | Enhanced Docetaxel efficacy; Increased apoptosis in tumors. nih.gov |

| Biliary Tract Cancer | GBC-SD | Nude Mice | Inhibited tumor growth in combination with cisplatin; Degraded Mcl-1 to overcome drug resistance. oncotarget.com |

Transgenic Mouse Models for Organ-Specific Cancer Prevention (e.g., Prostate, Breast Carcinoma)

Transgenic mouse models, which are genetically engineered to develop specific types of cancer, provide a valuable tool for evaluating the chemopreventive potential of compounds like PEITC.

Prostate Carcinoma: In the Transgenic Adenocarcinoma of Mouse Prostate (TRAMP) model, dietary administration of PEITC has been shown to significantly inhibit the development and progression of prostate cancer. nih.govaacrjournals.org Studies revealed that mice fed a PEITC-supplemented diet had a decreased incidence of poorly-differentiated prostate cancer. nih.govaacrjournals.org The mechanism behind this prevention is linked to a reduction in cell proliferation and the induction of autophagic cell death, a process where cells degrade their own components. nih.govaacrjournals.org In the dorsolateral prostate of PEITC-fed TRAMP mice, there was an increased number of autophagosomes and elevated expression of the autophagy regulator microtubule-associated protein 1 light chain 3. aacrjournals.org

Breast Carcinoma: The chemopreventive efficacy of PEITC against breast cancer has been studied in the mouse mammary tumor virus–neu (MMTV-neu) transgenic mouse model, which is clinically relevant to human HER2-positive breast cancer. nih.gov Long-term dietary administration of PEITC was associated with a notable decrease in the incidence of macroscopic mammary tumors. nih.govmamo.cz Furthermore, there was a significant reduction in microscopic mammary carcinoma lesions larger than 2mm², indicating that PEITC suppresses the progression of carcinoma. nih.govmamo.cz

Table 2: PEITC in Transgenic Cancer Prevention Models

| Cancer Type | Transgenic Model | Key Preventive Effects |

|---|---|---|

| Prostate Cancer | TRAMP | Suppressed progression to poorly-differentiated cancer; Induced autophagic cell death. nih.govaacrjournals.org |

| Breast Cancer | MMTV-neu | Decreased incidence of macroscopic tumors; Reduced microscopic carcinoma lesions. nih.gov |

Animal Models for Organ-Specific Protection (e.g., Drug-Induced Liver Injury in Mice)

Beyond its anti-cancer properties, PEITC has been investigated for its protective effects in other organ systems. In a murine model of drug-induced liver injury (DILI) caused by the compound triptolide, PEITC demonstrated significant hepatoprotective effects. nih.gov Administration of PEITC ameliorated the acute liver damage, as evidenced by improvements in hepatic injury-related parameters and histopathological examinations. nih.govnih.gov The study found that PEITC works by inhibiting hepatocyte pyroptosis, a form of inflammatory cell death, through the NLRP3-caspase-1-GSDMD pathway. nih.gov

Ex Vivo Experimental Systems

Chicken Egg Chorioallantoic Membrane (CAM) Assays for Angiogenesis

The chicken egg chorioallantoic membrane (CAM) assay is a widely used ex vivo model to study angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.govresearchgate.net Research has shown that PEITC treatment can inhibit angiogenesis in this model. nih.gov This anti-angiogenic effect is a key mechanism contributing to its cancer chemopreventive properties. The inhibition of new blood vessel formation by PEITC can restrict the supply of nutrients and oxygen to tumors, thereby hindering their growth and potential for metastasis. nih.gov

Advanced Methodologies and Research Perspectives on Phenylethylisothiocyanate

Synthetic Chemistry and Analog Development for Enhanced Biological Activity

The inherent biological activity of PEITC has prompted researchers to explore synthetic modifications to its core structure. The goal of this research is to develop analogs with improved efficacy and target specificity.

The synthesis of PEITC derivatives is an active area of investigation aimed at creating novel compounds with potentially superior biological profiles. researchgate.net Various reagents and chemical strategies have been employed to modify the phenylethylisothiocyanate molecule. One convenient and effective method involves acetyl chloride-mediated synthesis, which has been shown to produce the desired products in good to excellent yields. researchgate.net

Structural modifications often focus on the alkyl chain length. Increasing the chain length can enhance lipophilicity, which may influence the compound's pharmacokinetic behavior and persistence at target sites. nih.gov Synthetic strategies are not limited to naturally occurring isothiocyanates; researchers have also developed structurally diverse synthetic analogs, including diisothiocyanates and phosphonate (B1237965) analogs, to explore a wider range of chemical space and biological activity. researchgate.net The synthesis of isosteric selenium analogs, known as isoselenocyanates (ISCs), represents another innovative approach. These compounds, where selenium replaces sulfur, have demonstrated lower IC50 values compared to their isothiocyanate counterparts in some cancer cell lines, suggesting that this structural change can lead to more potent biological effects. nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of PEITC and its analogs influences their biological activity. These studies systematically alter parts of the molecule and assess the impact on specific biological targets.

Enzyme Induction and Inhibition:

A significant focus of PEITC SAR studies has been its effect on xenobiotic-metabolizing enzymes. Arylalkyl isothiocyanates, including PEITC, are potent inhibitors of the metabolic activation of carcinogens like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.gov SAR studies have revealed that the length of the alkyl chain is a critical determinant of inhibitory efficacy. For instance, increasing the alkyl chain length from the two carbons in PEITC to four (4-phenylbutyl isothiocyanate, PBITC) or six (6-phenylhexyl isothiocyanate, PHITC) results in greater inhibition of NNK-induced lung tumorigenesis in animal models. nih.gov PHITC was found to be a potent competitive inhibitor of NNK oxidation in mouse lung microsomes. nih.gov

PEITC also influences the activity of phase II detoxification enzymes. It can induce the expression of NAD(P)H:quinone oxidoreductase (NQO1) and glutathione (B108866) S-transferases (GSTs), which are involved in detoxifying carcinogens. nih.govnih.govm-hikari.com The induction of these enzymes is a key mechanism of its chemopreventive effects. m-hikari.com Studies have shown that PEITC can induce GST activity in breast cancer cells, with some research indicating that the glutathione conjugate of PEITC (GsPEITC) can be even more potent in this regard. m-hikari.com

| Compound | Alkyl Chain Length | Effect on NNK Oxidation Inhibition | Reference |

| Benzyl isothiocyanate (BITC) | 1 | Less potent than PEITC | nih.gov |

| Phenethyl isothiocyanate (PEITC) | 2 | Potent inhibitor | nih.gov |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | More potent than PEITC | nih.gov |

| 6-Phenylhexyl isothiocyanate (PHITC) | 6 | Significantly more potent than PEITC | nih.gov |

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors:

While extensive SAR studies on PEITC as a direct inhibitor of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) are not widely documented in the provided context, the general principles of SAR for enzyme inhibitors can be applied. Research on other NAAA inhibitors has identified key structural features necessary for activity, such as the presence of a "cysteine warhead" capable of reacting with the catalytic cysteine of the enzyme. semanticscholar.org Future SAR studies on PEITC analogs could explore modifications to enhance their interaction with the NAAA active site, potentially leading to the development of potent and selective inhibitors.

Analytical Techniques for Research Quantification of PEITC and Metabolites

Accurate and sensitive analytical methods are essential for the quantification of PEITC and its metabolites in various matrices, which is crucial for preclinical and clinical research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PEITC. mdpi.com HPLC coupled with a photodiode array (PDA) or ultraviolet (UV) detector is a standard method for quantifying isothiocyanates. tandfonline.comnih.gov The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govnih.gov

One common approach involves a cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol, followed by extraction and HPLC analysis with UV detection at 365 nm. nih.gov This method has been successfully applied to determine total isothiocyanate levels in human plasma. nih.gov However, a challenge in the direct HPLC-UV analysis of some isothiocyanates is the lack of strong UV chromophores, which can limit sensitivity. mdpi.comtandfonline.com To overcome this, derivatization strategies are often employed. For instance, derivatization with N-acetyl-L-cysteine (NAC) can form dithiocarbamates that are readily analyzable by HPLC. mostwiedzy.pl

| Chromatographic Method | Detector | Application | Reference |

| HPLC | UV/PDA | Quantification of PEITC in extracts and biological samples | tandfonline.comnih.gov |

| HPLC after derivatization with 1,2-benzenedithiol | UV | Determination of total ITCs in human plasma | nih.gov |

| HPLC after derivatization with N-acetyl-L-cysteine | DAD-MS | Simultaneous determination of individual ITCs in plant samples | mostwiedzy.pl |

| LC-MS/MS | Mass Spectrometer | Quantification of PEITC in human plasma and urine | nih.govnih.gov |

Mass spectrometry (MS) is a powerful tool for the definitive identification and purity assessment of PEITC and its analogs. nih.gov When coupled with a chromatographic separation technique like HPLC or gas chromatography (GC), MS provides detailed structural information. High-resolution mass spectrometry can confirm the molecular weight of PEITC and its adducts with proteins. nih.gov For synthesized PEITC, its purity can be confirmed using a combination of techniques including HPLC with UV detection, ¹H-NMR, ¹³C-NMR, and GC-MS. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly valuable for its high sensitivity and specificity in complex biological matrices. nih.gov Atmospheric pressure chemical ionization (APCI) has been found to be a more suitable ionization technique for PEITC compared to electrospray ionization (ESI) in LC-MS/MS applications. nih.govresearchgate.net

The quantification of PEITC and its metabolites in biological fluids like plasma and urine is critical for pharmacokinetic and disposition studies. nih.govnih.gov Due to the low concentrations typically present and the complexity of these matrices, highly sensitive and specific methods are required.

LC-MS/MS has emerged as the premier technique for this purpose. nih.gov A validated LC-MS/MS method for PEITC in human plasma involves protein precipitation with acetonitrile, followed by chromatographic separation on a C18 column and detection using tandem mass spectrometry. nih.gov To improve the stability of the labile PEITC during sample preparation, a combination of low temperature and acidification is often employed. nih.gov

Another LC-MS/MS method for analyzing PEITC in human plasma and urine involves derivatization with ammonia (B1221849) to form phenethylthiourea, followed by extraction and analysis. nih.gov This method has a detection limit of 2 nM and has been used to measure PEITC concentrations in subjects after the consumption of watercress. nih.gov The primary metabolite of PEITC excreted in urine is its mercapturic acid conjugate, PEITC-N-acetylcysteine (PEITC-NAC), which can also be quantified using HPLC-based methods. nih.gov

| Biological Matrix | Analytical Method | Key Findings | Reference |

| Human Plasma | HPLC with UV detection (after derivatization) | Linearity and reproducibility over a range of 49-3003 nM PEITC | nih.gov |

| Human Plasma | LC-APCI-MS/MS | Linear range of 5.00-250 ng/mL | nih.gov |

| Human Plasma and Urine | LC-MS/MS (after derivatization) | Detection limit of 2 nM; linear from 7.8 to 2000 nM | nih.gov |

| Urine | HPLC with UV detection | Quantification of PEITC-NAC | nih.gov |

Innovative Delivery Systems for Research Applications to Enhance Bioavailability and Stability

Phenylethyl isothiocyanate (PEITC) is a compound of significant research interest, but its application in experimental settings is often limited by its hydrophobic nature, low stability, and poor bioavailability. plos.orgnih.gov To overcome these challenges, researchers are developing innovative delivery systems designed to protect the molecule and enhance its delivery to target sites in a controlled manner. These systems aim to improve the solubility of PEITC in aqueous environments and stabilize it, thereby preserving its bioactivity for research applications. nih.gov

Microencapsulation Strategies (e.g., Chitosan (B1678972), Olive Oil, Stearic Acid-based Microparticles)

Microencapsulation has emerged as a promising strategy to stabilize PEITC and improve its delivery. plos.org This technique involves enclosing PEITC within a protective polymeric matrix, which can enhance its stability and facilitate its controlled release.

One notable approach involves the use of chitosan, a natural polysaccharide, in combination with olive oil to create polymeric microparticles. plos.org In these systems, the incorporation of a liquid lipid like olive oil has been shown to improve the formation of chitosan microparticles loaded with PEITC. plos.org An optimization process, considering the ratios of olive oil to chitosan and PEITC to chitosan, led to the development of microparticles with high entrapment efficiency. nih.gov For instance, optimal conditions yielded microparticles with a size of 629 nm and an entrapment efficiency of 98.49%. nih.gov

Another researched method utilizes solid lipid nanoparticles (SLNs) made from stearic acid and chitosan to deliver PEITC. plos.orgresearchgate.net Studies have demonstrated that chitosan-SLN microparticles loaded with PEITC can significantly improve its therapeutic efficacy in experimental models. plos.orgresearchgate.net These findings underscore the potential of microencapsulation to stabilize PEITC for research purposes. plos.org

| Parameter | Value |

|---|---|

| Optimal Olive Oil:Chitosan Ratio | 1.46 |

| Optimal PEITC:Chitosan Ratio | 0.25 |

| Particle Size | 629 nm |

| Zeta-Potential | 32.3 mV |

| Polydispersity Index | 0.329 |

| Entrapment Efficiency | 98.49% |

Hydrogel-Based Systems for Controlled Release in Experimental Settings

Hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water, are being explored as another effective delivery system for PEITC. ucp.ptresearchgate.net Their porous structure is highly suitable for drug delivery, allowing for the controlled release of encapsulated compounds. researchgate.net

One area of investigation involves the development of hydrogels based on whey protein isolate (WPI). ucp.pt In this system, a protein hydrogel is formed from a heat-denatured protein solution, which is then crosslinked. PEITC, or microparticles containing PEITC, can be incorporated into this hydrogel matrix. ucp.pt These WPI hydrogels have demonstrated a high water-holding capacity, which is a key characteristic for a potential delivery vehicle. ucp.pt The development of such protein-based hydrogels offers a novel approach to encapsulate and deliver PEITC for research applications, with potential for use in functional foods. ucp.pt The versatility of hydrogels allows for modifications that could lead to ideal delivery systems for various research purposes. researchgate.net

Preclinical Pharmacokinetic and Metabolic Research in Animal Models

Understanding the pharmacokinetic and metabolic profile of PEITC is crucial for interpreting the results of preclinical studies. Research in animal models has provided valuable insights into its absorption, distribution, biotransformation, and elimination.

Absorption and Distribution Studies in Animal Systems

Studies in rat models have shown that PEITC has high oral bioavailability. nih.gov Following oral administration in rats, the bioavailability of PEITC was found to be 93% at a dose of 100 µmol/kg and 115% at a dose of 10 µmol/kg. nih.gov This suggests that PEITC is well-absorbed from the gastrointestinal tract. The absorption process is characterized as linear and first-order. nih.gov

Once absorbed, PEITC exhibits high protein binding, with the free fraction in rat serum being only 0.019. nih.gov The apparent volume of distribution (Vss) at a low dose of 2 µmol/kg was 1.94 +/- 0.42 L/kg, and it was observed to increase at higher doses. nih.gov The distribution of PEITC in tissues is described as capacity-limited. nih.gov

| Dose (µmol/kg) | Oral Bioavailability (%) |

|---|---|

| 10 | 115 |

| 100 | 93 |

Biotransformation Pathways (e.g., Glutathione Conjugation, Role of Xenobiotic-Metabolizing Enzymes)

The primary biotransformation pathway for PEITC involves conjugation with glutathione (GSH). nih.govnih.gov This reaction is catalyzed by glutathione S-transferase (GST) enzymes in the liver. nih.gov The resulting glutathione conjugate of PEITC can then be further metabolized into mercapturic acid. nih.gov